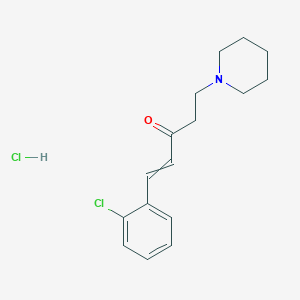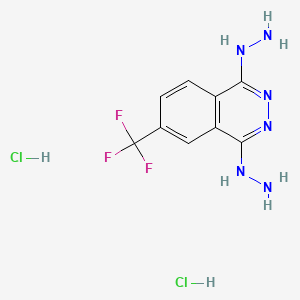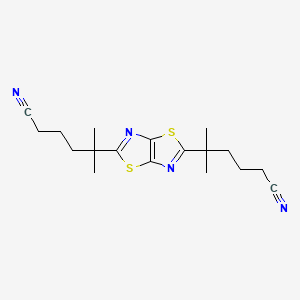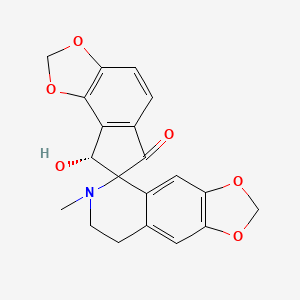
2,5-Hexadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Hexadien-1-ol is an organic compound with the molecular formula C6H10O. It is a dienol, meaning it contains both double bonds and a hydroxyl group. This compound is known for its role in various organic synthesis reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Hexadien-1-ol can be synthesized through several methods, one of which involves the Diels-Alder reaction. This reaction typically involves the cycloaddition of a diene and a dienophile. For example, the reaction between (2E,4E)-hexa-2,4-dien-1-ol and maleic anhydride in toluene under reflux conditions can produce a highly functionalized cyclohexene derivative .
Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the synthesis of fragrances, flavors, and other fine chemicals. The production process may involve catalytic hydrogenation or other methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Hexadien-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group into a chloride.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,5-Hexadien-1-ol has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-Hexadien-1-ol in chemical reactions involves its ability to act as a diene in Diels-Alder reactions. The compound’s double bonds participate in cycloaddition reactions, forming new cyclic structures. The hydroxyl group can also undergo various transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
2,4-Hexadien-1-ol: Another dienol with similar properties but different positional isomerism.
2,5-Hexadien-1-one: A ketone with similar carbon skeleton but different functional group.
2,4-Hexadien-1-one: Another ketone with different positional isomerism.
Uniqueness: 2,5-Hexadien-1-ol is unique due to its specific arrangement of double bonds and hydroxyl group, which makes it particularly useful in Diels-Alder reactions and other synthetic applications. Its ability to undergo a wide range of chemical transformations further enhances its utility in various fields .
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(2E)-hexa-2,5-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,4-5,7H,1,3,6H2/b5-4+ |
InChI Key |
DBYJIWYDEHDKJS-SNAWJCMRSA-N |
Isomeric SMILES |
C=CC/C=C/CO |
Canonical SMILES |
C=CCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)
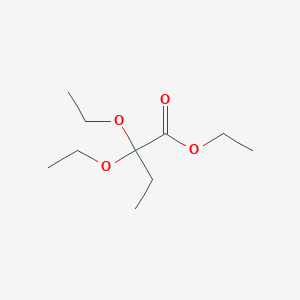
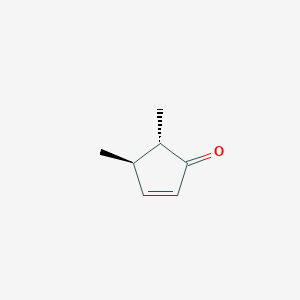
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
